Cetyl PCA
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Overview
Description
Cetyl PCA, also known as hexadecyl pyrrolidone carboxylic acid ester, is a compound widely used in the cosmetic industry. It is derived from cetyl alcohol (1-hexadecanol) and pyrrolidone carboxylic acid (pyroglutamic acid or 5-oxoproline). This compound is known for its skin-conditioning properties, making it a popular ingredient in skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cetyl PCA can be synthesized through the esterification of cetyl alcohol and pyrrolidone carboxylic acid. The reaction typically involves heating cetyl alcohol and pyrrolidone carboxylic acid in the presence of a catalyst, such as sulfuric acid, to form the ester bond. The reaction conditions include maintaining a temperature of around 150-200°C and removing water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity this compound suitable for cosmetic applications .
Chemical Reactions Analysis
Types of Reactions
Cetyl PCA undergoes various chemical reactions, including:
Esterification: Formation of this compound from cetyl alcohol and pyrrolidone carboxylic acid.
Hydrolysis: Breakdown of this compound into cetyl alcohol and pyrrolidone carboxylic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid, temperatures of 150-200°C.
Hydrolysis: Acidic or basic conditions, temperatures of 50-100°C.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide, temperatures of 25-50°C
Major Products Formed
Esterification: this compound.
Hydrolysis: Cetyl alcohol and pyrrolidone carboxylic acid.
Oxidation: Oxidized derivatives of this compound
Scientific Research Applications
Cetyl PCA has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in studies related to skin conditioning and moisturizing effects.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Utilized in the cosmetic industry for the formulation of skincare products, including creams, lotions, and serums
Mechanism of Action
Cetyl PCA exerts its effects primarily through its ability to act as a surfactant and emulsifier. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In skincare products, this compound helps to maintain skin hydration by forming a protective barrier on the skin’s surface, preventing moisture loss. The molecular targets include the lipid bilayers of the skin, where this compound integrates to enhance skin barrier function .
Comparison with Similar Compounds
Similar Compounds
Cetyl Alcohol: A fatty alcohol used as an emollient and thickening agent in cosmetics.
Cetyl Palmitate: An ester of cetyl alcohol and palmitic acid, used as an emulsifying and thickening agent.
Cetomacrogol-1000: A non-ionic surfactant produced by the condensation of cetyl alcohol with ethylene oxide
Uniqueness of Cetyl PCA
This compound stands out due to its unique combination of cetyl alcohol and pyrrolidone carboxylic acid, providing both moisturizing and skin-conditioning properties. Unlike cetyl alcohol, which primarily acts as an emollient, this compound offers additional benefits of hydration and skin barrier enhancement. Compared to cetyl palmitate, this compound has a broader range of applications in both cosmetics and scientific research .
Properties
CAS No. |
37673-20-4 |
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Molecular Formula |
C21H39NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
hexadecyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-25-21(24)19-16-17-20(23)22-19/h19H,2-18H2,1H3,(H,22,23)/t19-/m0/s1 |
InChI Key |
BJXKLGPZWDKIHU-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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